N-[(furan-2-yl)methyl]-N-(oxan-4-yl)-3-(phenylsulfanyl)propanamide
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Overview
Description
N-[(furan-2-yl)methyl]-N-(oxan-4-yl)-3-(phenylsulfanyl)propanamide is a complex organic compound that features a furan ring, an oxane ring, and a phenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-N-(oxan-4-yl)-3-(phenylsulfanyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-ylmethylamine, which is then reacted with oxan-4-yl chloride under basic conditions to form the intermediate. This intermediate is subsequently reacted with 3-(phenylsulfanyl)propanoyl chloride to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-N-(oxan-4-yl)-3-(phenylsulfanyl)propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The phenylsulfanyl group can be reduced to a phenylthiol group.
Substitution: The oxane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Phenylthiol derivatives.
Substitution: Various substituted oxane derivatives.
Scientific Research Applications
N-[(furan-2-yl)methyl]-N-(oxan-4-yl)-3-(phenylsulfanyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-N-(oxan-4-yl)-3-(phenylsulfanyl)propanamide involves its interaction with specific molecular targets. The furan ring can interact with enzymes and receptors, modulating their activity. The phenylsulfanyl group can undergo redox reactions, influencing cellular oxidative stress pathways. The oxane ring can enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)-N-(oxan-4-yl)acetamide
- N-(furan-2-ylmethyl)-N-(oxan-4-yl)benzamide
- N-(furan-2-ylmethyl)-N-(oxan-4-yl)butanamide
Uniqueness
N-[(furan-2-yl)methyl]-N-(oxan-4-yl)-3-(phenylsulfanyl)propanamide is unique due to the presence of the phenylsulfanyl group, which imparts distinct redox properties and potential bioactivity. This sets it apart from other similar compounds that may lack this functional group .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N-(oxan-4-yl)-3-phenylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c21-19(10-14-24-18-6-2-1-3-7-18)20(15-17-5-4-11-23-17)16-8-12-22-13-9-16/h1-7,11,16H,8-10,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZMRQKYTVUVQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CC2=CC=CO2)C(=O)CCSC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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